molecular formula C16H19N3O B8416206 6-(5-Amino-3-t-butylpyrazol-1-yl)indan-1-one

6-(5-Amino-3-t-butylpyrazol-1-yl)indan-1-one

Cat. No. B8416206
M. Wt: 269.34 g/mol
InChI Key: BEXZUSWOHWSTKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08163756B2

Procedure details

To a solution of the 6-hydrazinoindan-1-one (2.1 g, 14.3 mmol) and 4,4-dimethyl-3-oxo-pentanenitrile (2.15 g, 1.2 eq) in EtOH (50 mL) was added conc. HCl (5 mL). The resulting mixture was heated at reflux overnight. After removal of the solvent, the residue was washed with ether to afford 6-(5-amino-3-t-butylpyrazol-1-yl)indan-1-one (1.1 g, 38.5% yield), which was put to the next reaction without further purification. MS (ESI) m/z: 270 (M+H+).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH:1]([C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH2:8][C:9]2=[O:12])=[CH:5][CH:4]=1)[NH2:2].[CH3:13][C:14]([CH3:21])([CH3:20])[C:15](=O)[CH2:16][C:17]#[N:18].Cl>CCO>[NH2:18][C:17]1[N:1]([C:3]2[CH:11]=[C:10]3[C:6]([CH2:7][CH2:8][C:9]3=[O:12])=[CH:5][CH:4]=2)[N:2]=[C:15]([C:14]([CH3:21])([CH3:20])[CH3:13])[CH:16]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
N(N)C1=CC=C2CCC(C2=C1)=O
Name
Quantity
2.15 g
Type
reactant
Smiles
CC(C(CC#N)=O)(C)C
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
50 mL
Type
solvent
Smiles
CCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
WASH
Type
WASH
Details
the residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=NN1C1=CC=C2CCC(C2=C1)=O)C(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: PERCENTYIELD 38.5%
YIELD: CALCULATEDPERCENTYIELD 28.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.